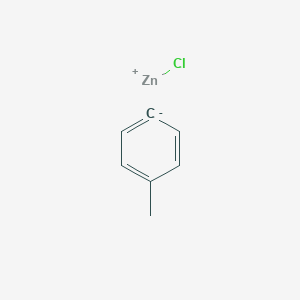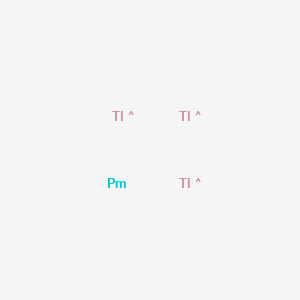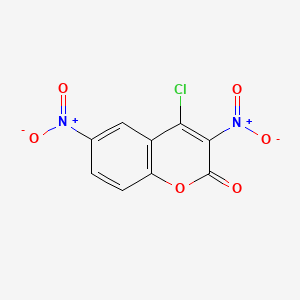
4-Chloro-3,6-dinitrocoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,6-dinitrocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chloro and nitro groups in this compound makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,6-dinitrocoumarin typically involves the nitration of 4-chlorocoumarin. The process begins with the chlorination of coumarin to obtain 4-chlorocoumarin, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 6 positions of the coumarin ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3,6-dinitrocoumarin undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Cyclization: Base-mediated conditions using reagents like sodium ethoxide.
Major Products
Reduction: 4-Amino-3,6-dinitrocoumarin.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Cyclization: Fused ring systems such as chromeno-pyrrolones.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,6-dinitrocoumarin has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anticonvulsant drugs and other pharmacologically active compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of fluorescent dyes and materials with unique photophysical properties.
Wirkmechanismus
The mechanism of action of 4-Chloro-3,6-dinitrocoumarin is primarily related to its ability to interact with biological targets through its nitro and chloro groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s interaction with molecular targets .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3,6-dinitrocoumarin can be compared with other nitro-substituted coumarins:
4-Chloro-3-nitrocoumarin: Similar structure but with only one nitro group, leading to different reactivity and biological activity.
3,6-Dinitrocoumarin: Lacks the chloro group, affecting its chemical properties and applications.
4-Amino-3,6-dinitrocoumarin: A reduction product of this compound with different biological activities.
Eigenschaften
CAS-Nummer |
93360-60-2 |
|---|---|
Molekularformel |
C9H3ClN2O6 |
Molekulargewicht |
270.58 g/mol |
IUPAC-Name |
4-chloro-3,6-dinitrochromen-2-one |
InChI |
InChI=1S/C9H3ClN2O6/c10-7-5-3-4(11(14)15)1-2-6(5)18-9(13)8(7)12(16)17/h1-3H |
InChI-Schlüssel |
BUYPQKYLXJBCED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(C(=O)O2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
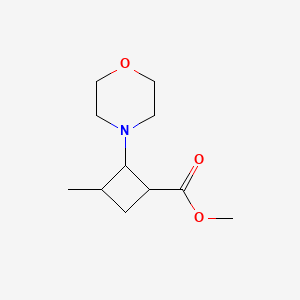
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)
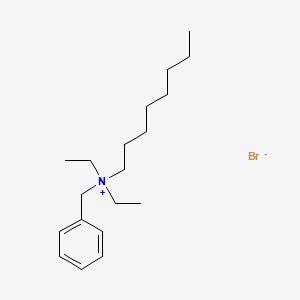
![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)
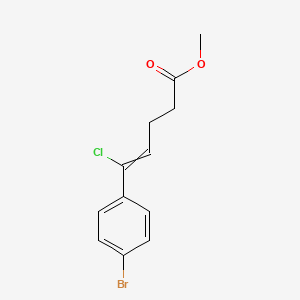
![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
![5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one](/img/structure/B14367501.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
![2,2'-[(4-Chloro-6-nitro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14367515.png)
